Product packaging for 1-(4-Methoxyphenyl)undecan-1-ol(Cat. No.:CAS No. 62425-20-1)

1-(4-Methoxyphenyl)undecan-1-ol

Cat. No.: B14531629
CAS No.: 62425-20-1
M. Wt: 278.4 g/mol
InChI Key: DKSCHVPBEPCRRB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)undecan-1-ol is a solid organic compound of the fatty alcohol lipid class. This long-chain benzylic alcohol features an undecane hydrocarbon chain attached to a 4-methoxyphenyl (para-anisyl) group, making it a potential intermediate in organic synthesis. Its structure suggests utility in the development of fragrances and flavors, given that similar structures like 1-undecanol are known for their fatty, citrus-like odor and are used as flavoring agents . Researchers may also investigate its application in the synthesis of liquid crystals, surfactants, or polymers, leveraging the hydrophobic undecanyl chain and the aromatic methoxyphenyl moiety. As a fatty alcohol, the molecule is expected to be very hydrophobic and practically insoluble in water . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B14531629 1-(4-Methoxyphenyl)undecan-1-ol CAS No. 62425-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62425-20-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)undecan-1-ol

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-18(19)16-12-14-17(20-2)15-13-16/h12-15,18-19H,3-11H2,1-2H3

InChI Key

DKSCHVPBEPCRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1=CC=C(C=C1)OC)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methoxyphenyl Undecan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of 1-(4-Methoxyphenyl)undecan-1-ol. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the respective spectrum, with its position (chemical shift, δ) indicating its electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the neighboring protons through spin-spin coupling. For this compound, the expected signals include two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methoxy (B1213986) group protons is anticipated around 3.8 ppm. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would appear as a triplet, coupled to the adjacent methylene (B1212753) group of the undecyl chain. The long alkyl chain will produce a series of multiplets, with the terminal methyl group appearing as a distinct triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, the aromatic ring will show four distinct signals. The carbon attached to the oxygen of the methoxy group and the carbon bearing the hydroxyl group (carbinol carbon) are significantly deshielded and appear at lower fields. The methoxy carbon itself gives a signal around 55 ppm. docbrown.info The remaining carbons of the long alkyl chain produce a cluster of signals in the typical aliphatic region (approximately 14-40 ppm).

Predicted NMR Data for this compound The following table outlines the predicted chemical shifts for the primary proton and carbon signals of the target compound, based on data from analogous structures and standard chemical shift increments.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1 (Carbinol)~4.5-4.7t~75
2, 6 (Aromatic)~7.2-7.3d~127
3, 5 (Aromatic)~6.8-6.9d~114
4 (Aromatic)-s~159
1' (Aromatic)-s~136
OCH₃~3.8s~55
2' (Alkyl)~1.7m~38
3' - 10' (Alkyl)~1.2-1.4m~22-32
11' (Alkyl)~0.9t~14
Predicted data based on known values for similar structures like (4-methoxyphenyl)methanol and long-chain alcohols.

To unambiguously assign the signals identified in 1D NMR and confirm the connectivity of the molecular fragments, multidimensional NMR techniques are employed. These experiments reveal correlations between nuclei through chemical bonds.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the carbinol proton (H1) and the protons of the adjacent methylene group (H2') in the undecyl chain. It would also confirm coupling between the adjacent methylene groups along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the aromatic proton signals at ~7.25 ppm would correlate with the carbon signal at ~127 ppm (C2/C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different parts of the molecule. Key HMBC correlations would include:

From the methoxy protons (~3.8 ppm) to the C4 aromatic carbon (~159 ppm).

From the carbinol proton (H1) to the C1' and C2/C6 aromatic carbons.

From the aromatic protons (H2/H6) to the carbinol carbon (C1).

Expected Key 2D NMR Correlations

Experiment Correlated Nuclei Information Confirmed
COSY H1 ↔ H2' Connectivity of the alcohol and alkyl chain.
HSQC H1 ↔ C1; H(2/6) ↔ C(2/6) Direct H-C attachments.

| HMBC | OCH₃ ↔ C4; H1 ↔ C1' | Placement of methoxy group and connection of the substituent to the ring. |

Modern computational chemistry offers powerful tools for predicting NMR spectra. nih.gov Methods based on quantum mechanics or machine learning algorithms can calculate the expected ¹H and ¹³C chemical shifts for a proposed structure. nih.gov

This process involves generating a 3D model of this compound and performing calculations that consider the electronic environment of each nucleus. The predicted spectrum is then compared to the experimental spectrum. A close match, often quantified by a low mean absolute deviation (MAD) between predicted and experimental values, provides strong validation for the proposed structure. nih.gov This approach is particularly useful for resolving ambiguities in signal assignments, especially for complex regions of the spectrum, such as the overlapping signals of the long alkyl chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₃₀O₂.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, it is possible to unambiguously confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. mdpi.com

Molecular Formula and Exact Mass

Compound Molecular Formula Calculated Monoisotopic Mass (Da)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edunih.gov It is an ideal method for assessing the purity of a synthesized sample of this compound and for analyzing it within a mixture.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the GC column. As this compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum. The time it takes for the compound to elute is its retention time, a characteristic identifier.

The mass spectrum itself provides a molecular fingerprint. The molecular ion peak (M⁺) would confirm the molecular weight. Furthermore, the molecule fragments in a predictable way. Expected fragments for this compound would include:

A peak corresponding to the loss of a water molecule (M-18).

A prominent peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation, formed by cleavage of the bond between C1 and C2'.

A series of peaks resulting from the fragmentation of the undecyl chain.

GC-MS is highly effective for detecting impurities, such as unreacted starting materials (e.g., 4-methoxybenzaldehyde (B44291) or undecylmagnesium bromide if prepared via Grignard reaction) or side-products, each of which would appear as a separate peak with a unique retention time and mass spectrum. springernature.com

Expected Key Mass Fragments in GC-MS

m/z Identity Significance
278 [M]⁺ Molecular Ion
260 [M-H₂O]⁺ Loss of water from the alcohol

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" for the molecule.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the phenyl ring, and the long alkyl chain.

Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H stretching3600 - 3200Strong, Broad
Alkyl (C-H)C-H stretching2950 - 2850Strong
Aromatic (C-H)C-H stretching3100 - 3000Medium
Phenyl RingC=C stretching1600 - 1450Medium to Weak
Methoxy (C-O)C-O stretching (aryl-alkyl ether)1260 - 1200 (asymmetric), 1050 - 1000 (symmetric)Strong
Alcohol (C-O)C-O stretching1260 - 1000Strong

Data inferred from typical IR absorption regions for organic functional groups. libretexts.orgyoutube.commasterorganicchemistry.com

The most prominent feature in the IR spectrum of this compound would be the broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. masterorganicchemistry.com The broadness of this peak is due to hydrogen bonding. The sharp, strong peaks observed between 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the undecyl chain. youtube.com Aromatic C-H stretching vibrations are expected to appear at slightly higher wavenumbers, typically between 3100 cm⁻¹ and 3000 cm⁻¹. libretexts.org

The presence of the 4-methoxyphenyl (B3050149) group gives rise to several characteristic peaks. The C=C stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkage of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretching of the secondary alcohol will also contribute to the complex pattern in the fingerprint region between 1260 cm⁻¹ and 1000 cm⁻¹. masterorganicchemistry.com

Analysis of the IR spectrum of related compounds, such as 1-(4-methoxyphenyl)ethanol (B1200191) and 1-(4-methoxyphenyl)-1-propanol (B29530), confirms the expected positions of these characteristic bands, providing a solid basis for the interpretation of the spectrum of this compound. nih.govnih.gov

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. This technique is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different selection rules, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For a molecule like this compound, Raman spectroscopy can provide key structural information. The C=C stretching vibrations of the phenyl ring, which are often of medium intensity in the IR spectrum, typically show strong and sharp bands in the Raman spectrum in the 1600-1580 cm⁻¹ region. This makes Raman spectroscopy particularly useful for analyzing the aromatic portion of the molecule.

Symmetrical vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For instance, the symmetric breathing mode of the phenyl ring, which involves the entire ring expanding and contracting, gives a characteristically strong Raman signal. The long undecyl chain will produce a series of bands in the C-H stretching region (2800-3000 cm⁻¹) and in the fingerprint region due to C-C stretching and various bending modes. While the hydroxyl (O-H) stretching band is a dominant feature in the IR spectrum, it is typically a weak scatterer in the Raman spectrum.

Theoretical Vibrational Analysis and Experimental Comparison

To gain a more profound understanding of the vibrational modes of this compound, theoretical calculations can be employed. Computational methods, such as Density Functional Theory (DFT), allow for the prediction of the vibrational frequencies and intensities of a molecule. These theoretical calculations provide a basis for the assignment of the experimentally observed bands in the IR and Raman spectra to specific molecular vibrations.

The process involves first optimizing the geometry of the molecule to its lowest energy state. Following this, the vibrational frequencies are calculated. The resulting theoretical spectrum can then be compared with the experimental IR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model, thereby improving the agreement with experimental data.

Such a comparative analysis allows for a detailed and accurate assignment of the vibrational modes, including complex vibrations in the fingerprint region that are often difficult to interpret from the experimental spectrum alone. For instance, the various C-C stretching and C-H bending modes of the long alkyl chain and the phenyl ring can be precisely assigned. While no specific theoretical vibrational analysis for this compound has been reported, this approach has been successfully applied to a wide range of organic molecules to aid in their structural elucidation.

X-ray Diffraction Studies

X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information on the molecule's absolute structure, conformation, and how it packs in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. uwaterloo.ca This technique requires a well-ordered single crystal of the compound, typically with dimensions between 20 and 400 micrometers. uwaterloo.ca When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the exact position of each atom.

For this compound, a successful SCXRD analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the phenyl ring relative to the undecyl chain.

Absolute configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry of the chiral center (the C-1 carbon in this case).

Intermolecular interactions: It reveals how the molecules are arranged in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and van der Waals forces, which govern the crystal packing.

Studies on related compounds, such as 1-(4-methoxyphenyl)-2-phenoxyethan-1-one, demonstrate how SCXRD can elucidate the molecular conformation and packing in the solid state. researchgate.net While a crystal structure for this compound is not currently published, the technique remains the most definitive method for its complete structural characterization in the solid state. mdpi.com

Illustrative Crystallographic Data Table (Hypothetical for a related organic molecule)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6
b (Å)24.8
c (Å)9.3
β (°)101.1
Volume (ų)1270
Z4

This table is illustrative and based on data for a related methoxyphenyl compound to demonstrate the type of information obtained from an SCXRD experiment. researchgate.net

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. scirp.org Instead of a single crystal, a fine powder of the material is used. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam, resulting in a characteristic diffraction pattern of concentric rings. This pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is a powerful tool for:

Phase identification: The PXRD pattern is a unique fingerprint of a specific crystalline solid. By comparing the experimental pattern to a database of known patterns, such as the Joint Committee for Powder Diffraction File (JCPDF), the identity of the crystalline material can be confirmed. scirp.org

Polymorph screening: Different crystalline forms (polymorphs) of the same compound will have different crystal structures and thus produce distinct PXRD patterns. americanpharmaceuticalreview.com PXRD is widely used to identify and differentiate between polymorphs, which can have different physical properties.

Crystallinity assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Sharp peaks are indicative of a well-ordered crystalline material, while broad halos suggest the presence of amorphous (non-crystalline) content. americanpharmaceuticalreview.com

Purity analysis: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.

For this compound, PXRD would be instrumental in characterizing its solid form, ensuring phase purity, and identifying any potential polymorphic forms that may exist under different crystallization conditions. unt.eduosti.gov

Computational Chemistry and Molecular Modeling of 1 4 Methoxyphenyl Undecan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comuci.edu For 1-(4-Methoxyphenyl)undecan-1-ol, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine its optimized molecular geometry and electronic properties. nih.govnih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT was used to obtain the optimized molecular structure, which was then compared with experimental data. mdpi.com Furthermore, DFT is utilized to compute electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. nih.govmdpi.com A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of intermolecular interactions. ijcce.ac.irresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov The stability of a protein-ligand complex, for example, can be assessed by running MD simulations and analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

A stable RMSD value over the simulation time indicates that the complex has reached equilibrium, while RMSF analysis reveals the flexibility of different parts of the molecule or protein. nih.gov The radius of gyration (Rg) can also be monitored to assess the compactness of the system. nih.gov Hydrogen bond analysis throughout the simulation is another critical aspect, as the number and duration of hydrogen bonds often correlate with the binding affinity and stability of the complex. nih.govnih.gov These simulations can reveal the dynamic behavior of the ligand within a binding pocket, providing a more realistic picture of the binding event than static docking models.

Molecular Docking Studies for Ligand-Target Interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. ijcce.ac.ir The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. nih.gov

Successful docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, in a study of a chalcone (B49325) derivative, molecular docking revealed that the carbonyl group played a significant role in its antibacterial activity by forming multiple hydrogen bonds with the target protein. mdpi.com The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable complex. mdpi.comimpactfactor.org

Hirshfeld Surface Analysis for Intermolecular Interactions.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govresearchgate.netbuketov.edu.kz By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. modgraph.co.ukresearchgate.net For instance, DFT calculations can be employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. newdrugapprovals.orgresearchgate.netmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. modgraph.co.uk The accuracy of the predicted shifts depends on the level of theory and basis set used, as well as the consideration of solvent effects. modgraph.co.ukmdpi.com

Similarly, theoretical vibrational frequencies (FT-IR and Raman spectra) can be calculated using DFT. q-chem.comq-chem.comwisc.edu The calculated frequencies are often scaled by an empirical factor to better match the experimental values. mdpi.com A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the optimized molecular structure. researchgate.netmdpi.comresearchgate.net

Biological Activity Studies of 1 4 Methoxyphenyl Undecan 1 Ol and Its Analogs

In Vitro Antimicrobial Investigations

The antimicrobial potential of phenolic compounds and long-chain alcohols has been a subject of extensive research. The unique combination of a hydrophilic head and a lipophilic tail in these molecules allows them to interact with and disrupt microbial cell membranes, leading to cell death.

Antibacterial Activity

For instance, studies on various methanolic plant extracts containing phenolic and flavonoid compounds have demonstrated broad-spectrum antibacterial activity. Extracts from Ochradenus baccatus branches, containing various bioactive compounds, showed notable activity against Escherichia coli and Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values of 15.6 µg/mL and 20 µg/mL, respectively. mdpi.com Similarly, the hydromethanolic crude extract of Maytenus gracilipes leaves exhibited a broad spectrum of antibacterial activity, with a more pronounced effect against Gram-negative bacteria. ijmrhs.com These findings suggest that the presence of a methoxyphenyl group, a common feature in these extracts, may contribute to the observed antibacterial effects.

Furthermore, research on salicylanilide-like compounds, which share some structural similarities with the target molecule, has shown that these compounds can exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This activity is thought to be due to the inhibition of enzymes involved in cell wall biosynthesis. nih.gov

The following table summarizes the antibacterial activity of some compounds analogous in certain structural aspects to 1-(4-Methoxyphenyl)undecan-1-ol.

Compound/ExtractBacterial StrainActivity (MIC/Zone of Inhibition)Reference
Ochradenus baccatus branch extractEscherichia coli (ATCC 25922)15.6 µg/mL mdpi.com
Ochradenus baccatus branch extractSalmonella typhimurium (St)20 µg/mL mdpi.com
Maytenus gracilipes leaf extractKlebsiella pneumoniae20 mm (at 200 mg/ml) ijmrhs.com

Antifungal Activity

The antifungal properties of compounds structurally related to this compound are an area of active investigation. The lipophilic nature of the undecyl chain combined with the polar hydroxyl and methoxy (B1213986) groups suggests potential for interaction with fungal cell membranes and key enzymes.

Studies on novel imidazole (B134444) and triazole antifungal agents have demonstrated potent activity against various Aspergillus and Candida strains. brieflands.com For example, luliconazole (B1675427) and efinaconazole (B1671126) have shown low geometric mean MIC values against these fungal pathogens. brieflands.com While structurally distinct from this compound, these findings highlight the importance of targeting fungal-specific pathways.

Furthermore, extracts from various medicinal plants containing a mixture of bioactive compounds, including those with methoxy-phenyl moieties, have shown promising antifungal activity. For instance, extracts from different species of Lavandula angustifolia L. have demonstrated efficacy against a range of phytopathogenic fungi. mdpi.com Similarly, a bifunctionalized allene (B1206475) with an unprotected hydroxyl group has been shown to exert inhibitory effects on pathogenic yeast and fungi. eajournals.org

The table below presents the antifungal activity of some compounds and extracts with structural similarities or relevance to this compound.

Compound/ExtractFungal StrainActivity (GM MIC in µg/mL)Reference
LuliconazoleAspergillus spp.0.098 brieflands.com
EfinaconazoleAspergillus spp.0.109 brieflands.com
LuliconazoleCandida spp.0.133 brieflands.com
EfinaconazoleCandida spp.0.144 brieflands.com
1,2,3,4,6-O-pentagalloyl-glucose (PGG)Candida albicans0.25 - 0.5 nih.gov
1,2,3,4,6-O-pentagalloyl-glucose (PGG)Candida glabrata0.125 nih.gov
1,2,3,4,6-O-pentagalloyl-glucose (PGG)Candida tropicalis0.125 nih.gov

In Vitro Anti-proliferative and Cytotoxic Activity

The potential of this compound and its analogs to inhibit cell growth and induce cell death in cancer cell lines has been explored in several studies. The cytotoxic effects of these compounds are often linked to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.

A study on 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane (a structural analog) revealed weak cell growth inhibitory activity against four human cancer cell lines: MCF-7, MDA-MB-453, LNCaP, and PC-3. nih.gov Interestingly, the introduction of additional methoxy groups on the benzene (B151609) ring enhanced the anti-proliferative activity. nih.gov A trimethoxyphenyl derivative exhibited the most potent cell growth inhibitory activity with a mean GI50 value of 5.8 μM across 39 human cancer cell lines. nih.gov This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis in MDA-MB-453 breast cancer cells. nih.gov

Another related compound, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), a diarylpentanoid analog of curcumin, demonstrated a greater inhibitory effect on non-small cell lung cancer (NSCLC) cells (NCI-H520 and NCI-H23) compared to curcumin. nih.gov MS13 induced anti-proliferative activity in a dose- and time-dependent manner and triggered apoptosis. nih.gov

The cytotoxic and anti-proliferative activities of various methoxyflavone analogs have also been investigated. For instance, 5,7-dihydroxy-3,6,4′-trimethoxyflavone and 5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavone displayed strong cytotoxic effects against A2058 melanoma cell lines with IC50 values of 3.92 and 8.18 µM, respectively. mdpi.com Similarly, 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone, isolated from Lantana ukambensis, was selectively cytotoxic against several cancer cell lines, including U937, Jurkat, and K562, with IC50 values of 6.1, 9.6, and 11.9 µg/mL, respectively, after 72 hours of exposure. mdpi.com

The table below summarizes the in vitro anti-proliferative and cytotoxic activity of selected analogs.

CompoundCell LineActivity (IC50/GI50)Reference
1-(3,4,5-Trimethoxyphenyl)-12-hydroxymethyl-p-carborane39 Human Cancer Cell Lines (mean)5.8 µM (GI50) nih.gov
1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13)NCI-H23< 3.1 µM (at 48h) nih.gov
5,7-dihydroxy-3,6,4′-trimethoxyflavoneA2058 Melanoma3.92 µM mdpi.com
5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavoneA2058 Melanoma8.18 µM mdpi.com
5-Hydroxy-6,7,3′,4′,5′-pentamethoxyflavoneU9376.1 µg/mL mdpi.com
5-Hydroxy-6,7,3′,4′,5′-pentamethoxyflavoneJurkat9.6 µg/mL mdpi.com
5-Hydroxy-6,7,3′,4′,5′-pentamethoxyflavoneK56211.9 µg/mL mdpi.com
Acacetin (5,7-dihydroxy-4′-methoxyflavone)Cancer cell lines~25 µM mdpi.com

In Vitro Anti-inflammatory and Other Pharmacological Activities

The anti-inflammatory properties of methoxyphenyl-containing compounds have been attributed to their ability to modulate various inflammatory pathways. While direct studies on this compound are lacking, research on its analogs provides evidence for their potential in mitigating inflammatory responses.

A study on a polyherbal extract containing plants rich in phenolic compounds demonstrated significant in vitro anti-inflammatory activity through membrane stabilization and inhibition of thermally induced protein denaturation. researchgate.net Another study on a mixture of Thai medicinal plants, including some with methoxyphenyl components, showed anti-inflammatory activity by inhibiting nitric oxide (NO) production. nih.gov

More specifically, a study on a polyherbal extract containing Saraca indica, Symplocos racemosa, and others, showed significant membrane stabilizing properties, which is indicative of anti-inflammatory potential. ijpsjournal.com

The table below presents the in vitro anti-inflammatory activity of some relevant extracts.

Compound/ExtractAssayActivityReference
Polyherbal Extract (containing phenolic compounds)Membrane StabilizationSignificant researchgate.net
Polyherbal Extract (containing phenolic compounds)Inhibition of Protein DenaturationSignificant researchgate.net
Thai Medicinal Plant MixtureNitric Oxide (NO) InhibitionPotent at 40 µg/mL nih.gov
Polyherbal Extract (Saraca indica, etc.)Membrane StabilizationSignificant ijpsjournal.com

In Vitro Anti-parasitic Activity

The search for new anti-parasitic agents is a global health priority. Compounds containing the 4-methoxyphenyl (B3050149) moiety have been investigated for their potential to combat various parasites.

A study on N-(4-Methoxyphenyl)pentanamide, a simplified analog of the anthelmintic drug albendazole, demonstrated significant activity against the nematode Toxocara canis in vitro. nih.gov This compound was able to kill all T. canis L3 larvae within 72 hours at a concentration of 50 µM. nih.gov Notably, N-(4-Methoxyphenyl)pentanamide exhibited lower cytotoxicity towards human and animal cell lines compared to albendazole, suggesting a favorable selectivity profile. nih.gov

The anti-parasitic potential of endophytic fungi has also been explored, with some isolates producing compounds with activity against Leishmania donovani, Plasmodium falciparum, and Trypanosoma cruzi. nih.govresearchgate.net While the specific active compounds were not always identified as direct analogs of this compound, this research area highlights the diverse sources of potential anti-parasitic agents. A study on compounds isolated from Rauvolfia caffra also showed some antitrypanosomal activity. mdpi.com

The table below summarizes the in vitro anti-parasitic activity of a relevant analog.

CompoundParasiteActivityReference
N-(4-Methoxyphenyl)pentanamideToxocara canis L3All larvae killed at 50 µM within 72h nih.gov
Novel Labdane DiterpeneTrypanosoma bruceiIC50 of 0.0177 µM researchgate.net
Novel Labdane DiterpeneLeishmania majorIC50 of 0.0154 µM researchgate.net

Receptor Binding and Signaling Pathway Analysis

Understanding the molecular targets and signaling pathways affected by a compound is crucial for elucidating its mechanism of action. While specific receptor binding studies for this compound were not found, the literature on its analogs provides some clues.

The anti-proliferative activity of a trimethoxyphenyl derivative of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane was linked to its ability to induce G2/M cell cycle arrest and apoptosis mediated by caspase-3/7. nih.gov This suggests an interaction with cellular machinery controlling cell division and programmed cell death.

The diarylpentanoid analog, MS13, was found to exert its anti-proliferative and apoptotic effects on NSCLC cells by modulating genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. nih.gov

The anthelmintic activity of N-(4-Methoxyphenyl)pentanamide is hypothesized to be similar to that of albendazole, which involves binding to tubulin and disrupting microtubule formation in parasites. nih.gov This disruption of the cytoskeleton ultimately leads to parasite death. nih.gov

These findings, although not directly on this compound, point towards potential mechanisms of action involving key cellular signaling pathways that regulate cell growth, inflammation, and survival. Further research is needed to determine if this compound and its closer analogs share these mechanisms.

Structure Activity Relationship Sar Studies Pertaining to 1 4 Methoxyphenyl Undecan 1 Ol

Correlating Structural Features with Biological Potency, Including Alkyl Chain Length and Substituent Effects

The potency of compounds in the 1-aryl-alkanol series is highly dependent on the interplay between the lipophilic alkyl chain and the electronic properties of the substituted phenyl ring.

Alkyl Chain Length: The length of the alkyl side chain is a critical determinant of biological activity. In related classes of molecules like cannabimimetic indoles and cationic amphiphiles, a direct correlation exists between the chain length and receptor binding affinity or antibacterial efficacy. For instance, in aminoalkylindole analogues, high-affinity binding to cannabinoid receptors CB1 and CB2 necessitates an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons leads to a significant drop in binding affinity. nih.gov This suggests the presence of a specific hydrophobic pocket in the target protein that can optimally accommodate a chain of a particular length. A similar phenomenon is observed in certain cationic amphiphilic compounds, where antibacterial activity against Gram-positive bacteria is modulated by the alkyl chain length; a compound with an intermediate chain length (six carbons) showed superior performance compared to shorter (four carbons) or longer (twelve carbons) chains. nih.gov This "optimal length" effect is a common theme in SAR, where the alkyl chain's role is to facilitate membrane disruption or hydrophobic interactions within a receptor binding site. For 1-(4-methoxyphenyl)undecan-1-ol, the long undecyl (C11) chain confers significant lipophilicity, which is crucial for its mechanism of action.

Substituent Effects: Modifications to the phenyl ring also profoundly impact activity. The nature and position of substituents can alter the molecule's electronic distribution, hydrophobicity, and steric profile. mdpi.com In studies of analogous structures, replacing or altering the 4-methoxy group has significant consequences. For example, research on ketamine analogs showed that substituents like chloro, methyl, and methoxy (B1213986) on the aromatic ring could affect binding to target proteins through changes in lipophilicity and electronic and steric properties. mdpi.com Similarly, studies on other 1,1-bis(4-methoxyphenyl) derivatives demonstrated that varying C2-substituents from simple alkyl groups (methyl, ethyl, propyl) to more functionalized chains (aminopropyl, carboxypropyl) dramatically altered cytotoxic effects on cancer cell lines. nih.gov The 4-methoxy group in this compound is an electron-donating group, which influences the electronic properties of the entire molecule and its potential hydrogen-bonding capabilities, which can be crucial for target interaction.

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of TPD Analogs

CompoundAlkyl Chain LengthBacterial Viability (MRSA) at 1 µM (%)Reference
TPD-44 Carbons102 nih.gov
TPD-66 Carbons0 nih.gov
TPD-1212 Carbons8.7 nih.gov

Identification of Key Pharmacophores and Structural Requirements for Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor site and are responsible for its biological activity. For the 1-aryl-alkanol class, the key pharmacophoric elements can be defined as:

An Aromatic Ring: The phenyl group serves as a crucial anchoring point, often engaging in π-π stacking or hydrophobic interactions within the target protein. The substitution pattern on this ring is critical for modulating electronic properties and directing the orientation of the molecule in the binding site. dovepress.com

A Hydroxyl Group: The benzylic alcohol is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. This interaction is often vital for anchoring the ligand to specific amino acid residues (e.g., serine, threonine, tyrosine) in the active site of an enzyme or receptor.

A Lipophilic Alkyl Chain: As discussed, this chain is essential for providing the necessary hydrophobicity to either traverse cell membranes or interact with a nonpolar pocket in the target protein. nih.gov The specific length and conformation of this chain are critical for optimal potency. nih.gov

Studies on thymopentin (B1683142) analogs, for example, revealed an absolute requirement for specific amino acids at certain positions to maintain biological activity, highlighting the precise structural demands of a binding site. nih.gov Similarly, for this compound, the spatial relationship between the methoxy-substituted phenyl ring, the hydroxyl group, and the extended undecyl chain constitutes the core pharmacophore. The distance and relative orientation of these three components are thought to be fundamental for its biological function.

Table 2: Key Pharmacophoric Features of 1-Aryl-Alkanols

Structural FeaturePutative Role in Biological ActivityReference
Aromatic Ring (e.g., 4-Methoxyphenyl)Hydrophobic and electronic interactions (π-stacking) with the target. dovepress.com
Benzylic Hydroxyl Group (-OH)Hydrogen bonding (donor/acceptor) for anchoring in the binding site. nih.gov
Alkyl Chain (e.g., Undecyl)Hydrophobic interactions; membrane partitioning; fits into lipophilic pockets. nih.govnih.gov

Stereochemical Influences on Biological Activity

The carbinol carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-methoxyphenyl)undecan-1-ol and (S)-1-(4-methoxyphenyl)undecan-1-ol. Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer is significantly more potent or has a different biological effect than the other.

This enantioselectivity arises because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal fit into the chiral binding site of a target protein, much like a right hand fits better into a right-handed glove. Studies on the bioreduction of related ketones to chiral alcohols have demonstrated that different enzymes can produce either the (R) or (S) alcohol with very high enantiomeric excess (>99% ee), underscoring the ability of biological systems to distinguish between prochiral faces of a substrate. nih.gov

In some cases, the difference in activity between enantiomers can be dramatic. However, for other compounds, such as certain hallucinogenic amphetamine derivatives with a chiral center in the 4-alkyl substituent, only slight and non-significant differences in potency were observed between diastereomers. nih.gov This indicates that the specific region of the receptor interacting with that chiral center does not present a highly asymmetric environment. nih.gov Determining the specific stereochemical requirements for this compound's activity would necessitate separating the enantiomers and testing them individually. Theoretical calculations on similar chiral molecules suggest that steric hindrance can play a key role, where the transition state for the interaction of one enantiomer with its target is energetically favored over the other. acs.org

Natural Occurrence and Isolation of 1 4 Methoxyphenyl Undecan 1 Ol if Applicable to Specific Literature Findings

Extraction and Isolation Methodologies from Biological Matrices

As there are no known natural sources of 1-(4-Methoxyphenyl)undecan-1-ol, no extraction or isolation methodologies for this compound from biological matrices have been developed or reported. The techniques for isolating natural products, such as maceration, distillation, and chromatography, are not applicable in this context due to the absence of a natural source.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)undecan-1-ol, and what catalysts are typically employed?

The synthesis of this compound often involves nucleophilic addition or ketone reduction strategies. A phase transfer catalyst (PTC) like polyethylene glycol-400 (PEG-400) can enhance reaction efficiency in biphasic systems by facilitating ion transfer between phases . For reduction steps, borane-dimethyl sulfide (BDMS) or AlCl₃-NaBH₄ in tetrahydrofuran (THF) under reflux is effective for converting ketone intermediates to secondary alcohols . Researchers should optimize solvent polarity and catalyst loading to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxyphenyl group and undecanol chain, with aromatic protons typically resonating at δ 6.8–7.2 ppm and methoxy groups at δ ~3.8 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies hydroxyl (O-H stretch ~3300 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups . For purity assessment, HPLC with UV detection at λ = 254 nm is recommended due to the compound’s aromatic chromophore .

Advanced Research Questions

Q. How does the presence of the methoxyphenyl group influence the compound’s reactivity in catalytic oxidation reactions?

The methoxyphenyl moiety acts as an electron-donating group, stabilizing radical intermediates during oxidation. In studies of analogous methoxyphenyl derivatives, catalytic oxidation with oxygen generates hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) via a free-radical chain mechanism . Researchers should monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR to detect peroxide intermediates. Control experiments under inert atmospheres (N₂/Ar) are advised to confirm radical-mediated pathways .

Q. What are the key considerations when designing experiments to assess the metabolic stability of this compound in biological systems?

Metabolic stability studies require liver microsome assays (e.g., human or rat) to evaluate phase I (oxidation) and phase II (conjugation) metabolism. Sulfotransferases (SULTs) may catalyze sulfation of the hydroxyl group, as observed in structurally similar alcohols . Use LC-MS/MS to detect sulfate conjugates and quantify half-life (t₁/₂). Include control incubations with cofactors (e.g., 3'-phosphoadenosine-5'-phosphosulfate, PAPS) and inhibitors (e.g., pentachlorophenol for SULTs) to elucidate enzymatic contributions .

Q. How can researchers resolve discrepancies in reported reaction yields when using different phase transfer catalysts for methoxyphenyl derivatives?

Contradictions in yield often arise from variations in catalyst solubility, stirring efficiency, or counterion effects. For example, PEG-400 and Aliquat-336 differ in hydrophile-lipophile balance (HLB), affecting interfacial interactions . Systematic studies comparing PTCs under identical conditions (temperature, solvent ratio, agitation speed) are essential. Kinetic profiling (e.g., sampling at intervals) can identify rate-limiting steps. Additionally, computational modeling (e.g., molecular dynamics) may predict catalyst-substrate interactions to guide selection .

Q. What analytical strategies are recommended for detecting trace impurities or by-products in this compound synthesis?

Liquid chromatography coupled with charged aerosol detection (LC-CAD) or evaporative light scattering detection (ELSD) is superior for non-UV-active impurities (e.g., alkanes or glycols) . For structurally related impurities like 1-(4-Methoxyphenyl)piperazine derivatives, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity . Method validation should include spike-recovery experiments and limits of detection (LOD) ≤ 0.1% w/w.

Q. How does the compound’s hydrophobicity impact its formulation in pharmacological studies?

The undecanol chain confers significant logP (>4), necessitating solubilization strategies such as lipid-based emulsions or cyclodextrin inclusion complexes. For in vitro assays, dissolve the compound in DMSO (<0.1% final concentration) to avoid cellular toxicity . In vivo, consider pharmacokinetic modifiers (e.g., TPGS surfactants) to enhance bioavailability. Computational tools like COSMO-RS predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

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